molecular formula C18H11BrN2 B1331482 2-Bromo-4,6-diphenylnicotinonitrile CAS No. 82127-26-2

2-Bromo-4,6-diphenylnicotinonitrile

Cat. No.: B1331482
CAS No.: 82127-26-2
M. Wt: 335.2 g/mol
InChI Key: MHQOWNRJNSJRED-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diphenylnicotinonitrile is a useful research compound. Its molecular formula is C18H11BrN2 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

2-Bromo-4,6-diphenylnicotinonitrile is involved in various synthesis processes, especially in the preparation of 2-amino-4,6-diphenylnicotinonitriles. These compounds can be synthesized through different methods, enhancing their applicability in chemical research and industrial processes.

  • Aqueous Media Preparation : A study by Mansoor et al. (2014) describes the synthesis of 2-amino-4,6-diphenylnicotinonitriles using cellulose sulfuric acid as an efficient catalyst in water. This method offers advantages like shorter reaction times and excellent yields, suggesting its potential in green chemistry applications (Mansoor et al., 2014).

  • Solvent-Free Synthesis : Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitriles using HBF4 as an efficient catalyst under mild and solvent-free conditions. The study combined experimental and theoretical approaches, offering insights into the synthesis mechanism (Zolfigol et al., 2017).

  • Ultrasound-Promoted Synthesis : Safari et al. (2012) demonstrated an efficient method for synthesizing 2-amino-4,6-diphenylnicotinonitriles using ultrasound irradiation in water. This process is noted for its simplicity, excellent yields, and environmental friendliness (Safari et al., 2012).

  • Magnetic Nanoparticle Catalysis : Kheilkordi et al. (2018) utilized SrFe12O19 magnetic nanoparticles for the green synthesis of 2-amino-4,6-diphenylnicotinonitriles. This method highlights the use of nanotechnology in enhancing chemical synthesis processes (Kheilkordi et al., 2018).

Environmental and Health Studies

While the primary focus is on synthesis and catalysis, some studies have also examined related compounds for their environmental and health impacts.

  • Herbicide Resistance : A study by Stalker et al. (1988) discussed the use of a specific gene, bxn, for conferring resistance to the herbicide bromoxynil in transgenic tobacco plants. This research has implications for agricultural biotechnology (Stalker et al., 1988).

  • Estrogenicity of Polybrominated Compounds : Research by Meerts et al. (2001) investigated the estrogenic potencies of polybrominated diphenyl ethers and related compounds. This study is crucial for understanding the potential health impacts of these chemicals (Meerts et al., 2001).

Safety and Hazards

The safety data sheet for 2-Bromo-4,6-diphenylnicotinonitrile suggests that it should be handled with care. It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Future research could focus on exploring the unique features identified within the crystalline and molecular structure of the compound . Additionally, the development of greener and environmentally safe protocols for its synthesis could be a potential area of focus .

Properties

IUPAC Name

2-bromo-4,6-diphenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQOWNRJNSJRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355949
Record name 2-Bromo-4,6-diphenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82127-26-2
Record name 2-Bromo-4,6-diphenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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